Cas no 69782-87-2 (1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-)
69782-87-2 structure
Product Name:1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-
Numero CAS:69782-87-2
MF:C20H34O2
MW:306.482766628265
CID:521616
PubChem ID:299929
Update Time:2025-04-19
1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-
- 1-(3-Hydroxy-3-methyl-4-pentenyl)-5,5,8a-trimethyl-2-methylenedecalin-3-ol
- 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-3-hydroxy-.alpha.,5,5,8a-tetramethyl-2-methylene-
- 4-(3-Hydroxy-3-methyl-4-pentenyl)-4a,8,8-trimethyl-3-methylenedecahydro-2-naphthalenol
- 69782-87-2
- CHEMBL1967786
- NCI60_001410
- NSC-173908
- 1-Naphthalenepropanol,5,5,8a-tetramethyl-2-methylene-
- 4-(3-hydroxy-3-methylpent-4-en-1-yl)-4a,8,8-trimethyl-3-methylidenedecahydronaphthalen-2-ol
- DTXSID90306048
- 4-(3-Hydroxy-3-methyl-4-pentenyl)-4a,8,8-trimethyl-3-methylenedecahydro-2-naphthalenol #
- ANTWOQSCTZFYJO-UHFFFAOYSA-N
- NSC173908
-
- Inchi: 1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3
- Chiave InChI: ANTWOQSCTZFYJO-UHFFFAOYSA-N
- Sorrisi: OC1C(=C)C(CCC(C=C)(C)O)C2(C)CCCC(C)(C)C2C1
Proprietà calcolate
- Massa esatta: 306.25602
- Massa monoisotopica: 306.256
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 453
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 0.99
- Punto di ebollizione: 406.9°C at 760 mmHg
- Punto di infiammabilità: 175.1°C
- Indice di rifrazione: 1.514
- PSA: 40.46
- LogP: 4.47320
1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene- Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
69782-87-2 (1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-) Prodotti correlati
- 596-85-0(Manool)
- 547-61-5(Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1S,3R,5S)-)
- 1438-62-6(13-Epi-Manool)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 13567-41-4((3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso